N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide
Descripción
Propiedades
IUPAC Name |
N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-12-7-8-18-11-13(17-15(18)9-12)10-16-21(19,20)14-5-3-2-4-6-14/h2-9,11,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWSZYYQGHAUFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CNS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide typically involves the following steps:
Formation of 7-methylimidazo[1,2-a]pyridine: This can be achieved through various synthetic approaches such as condensation reactions, multicomponent reactions, and oxidative coupling.
Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group can be introduced through nucleophilic substitution reactions, where the sulfonamide group is attached to the imidazo[1,2-a]pyridine scaffold.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, often in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Research Findings and Trends
Biological Activity :
- Sulfonamide-containing analogs (e.g., ) are frequently explored as enzyme inhibitors due to their ability to mimic transition states or co-factors.
- The absence of fluorine or trifluoromethyl groups in the target compound may reduce off-target interactions compared to or , but this requires experimental validation.
Pharmacokinetic Considerations :
- Lower molecular weight analogs (e.g., target compound vs. ) generally exhibit better absorption and distribution profiles, though potency may vary .
Actividad Biológica
N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H16N3O2S, with a molecular weight of 300.37 g/mol. The structure features a sulfonamide group attached to a benzenesulfonamide moiety and an imidazo[1,2-a]pyridine ring.
1. Antimicrobial Activity
Sulfonamides, including derivatives like this compound, are known for their antimicrobial properties through inhibition of dihydropteroate synthase (DHPS), which is crucial in folate biosynthesis. This mechanism leads to defective thymidine biosynthesis and ultimately affects bacterial growth.
Table 1: Antimicrobial Efficacy of Sulfonamides
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|---|
| M6 | Klebsiella pneumoniae | 375 µg/mL | 1500 µg/mL |
| M19 | Pseudomonas aeruginosa | 750 µg/mL | 1500 µg/mL |
| M20 | Staphylococcus aureus | 500 µg/mL | 1000 µg/mL |
These findings indicate that the compound exhibits significant bactericidal activity against various resistant strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .
2. Anticancer Activity
Recent studies have indicated that certain imidazo[1,2-a]pyridine derivatives possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.
Case Study: Cancer Cell Line Evaluation
In a study evaluating the cytotoxic effects on various cancer cell lines, this compound demonstrated:
- IC50 values indicating significant inhibition of cell growth in A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells.
- Enhanced apoptotic markers were observed upon treatment with the compound.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Apoptotic Markers Observed |
|---|---|---|
| A431 | 12.5 | Increased caspase activity |
| Jurkat | 15.0 | DNA fragmentation |
This suggests that the compound may be a promising candidate for further development as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DHPS : As mentioned earlier, this leads to disrupted folate synthesis in bacteria.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells.
- Kinase Inhibition : Potential inhibition of serine/threonine kinases could enhance sensitivity to other chemotherapeutics .
Q & A
Q. What are the foundational synthetic routes for N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide?
The synthesis typically involves a reductive amination between 7-methylimidazo[1,2-a]pyridine-2-carbaldehyde and benzenesulfonamide. Key steps include:
- Imine formation under reflux in anhydrous ethanol with catalytic acetic acid.
- Reduction using NaBH₄ or Pd/C under hydrogen atmosphere.
- Purification via column chromatography (ethyl acetate/hexane gradient) to isolate the product. Progress is monitored by TLC (Rf ~0.4 in 1:1 EtOAc/hexane) and confirmed via ¹H NMR for Schiff base intermediates .
Q. Which spectroscopic methods are critical for structural validation?
Core techniques include:
Q. How is crystallographic data utilized to resolve stereochemical uncertainties?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths/angles and packing motifs. For example, the imidazopyridine core typically shows planar geometry (deviation <0.02 Å), while the sulfonamide adopts a staggered conformation. Data collection at 100 K minimizes thermal motion artifacts .
Advanced Research Questions
Q. How can reaction yields be optimized for scale-up synthesis?
Systematic optimization via Design of Experiments (DOE) evaluates:
- Temperature : 70–90°C for imine formation (higher temps reduce reaction time but risk decomposition).
- Solvent polarity : DMF increases solubility but complicates purification; THF/water biphasic systems improve phase separation.
- Catalyst loading : 10 mol% Pd/C achieves >85% conversion in 6 hours. Post-reaction, extract with dichloromethane (3× volumes) and wash with brine to remove unreacted aldehydes .
Q. What strategies address discrepancies in reported IC₅₀ values across kinase inhibition assays?
Contradictions arise from assay conditions (ATP concentration, enzyme isoforms). Mitigation strategies:
- Standardize protocols : Use recombinant kinases (e.g., EGFR T790M/L858R) at 1 mM ATP.
- SPR analysis : Measure binding kinetics (kₐₙ₀ₙ/kₒff) to confirm target engagement.
- Crystal structures : Compare binding modes (e.g., sulfonamide oxygen interactions with hinge region His716) to explain potency variations .
Q. How do substituent modifications influence metabolic stability?
Comparative SAR studies show:
- Methyl at imidazopyridine C7 : Enhances microsomal stability (t₁/₂ >60 min in human liver microsomes) by blocking CYP3A4 oxidation.
- Trifluoromethyl on benzene : Increases logP (2.1 vs. 1.8 for unsubstituted) but reduces aqueous solubility.
- Para-substituents : Electron-withdrawing groups (e.g., -NO₂) improve target affinity but may increase toxicity .
Q. What computational approaches predict off-target interactions?
- Molecular docking (AutoDock Vina) : Screen against Pharmit database (≥70% homology targets).
- MD simulations (GROMACS) : Assess binding stability over 100 ns; RMSD >2 Å indicates poor target retention.
- *DFT (B3LYP/6-31G)**: Calculate electrostatic potential maps to identify nucleophilic hotspots (e.g., sulfonamide S=O groups) prone to covalent binding .
Q. How can regioselectivity challenges in imidazopyridine functionalization be resolved?
Directing group strategies :
- Pd-catalyzed C-H activation : Use 8-aminoquinoline as a transient directing group for C3 bromination.
- Microwave-assisted synthesis : Achieve >90% regioselectivity for C2 methylation at 120°C in DMSO. Monitor by LC-MS to detect byproducts (e.g., di-substituted isomers) .
Data Analysis and Methodological Challenges
Q. How should researchers handle conflicting solubility data in DMSO vs. aqueous buffers?
Q. What metrics validate the compound’s stability under biological assay conditions?
- Forced degradation studies : Expose to pH 2–9 buffers at 37°C for 24 hours; analyze by UPLC for degradation products (e.g., hydrolyzed sulfonamide).
- Plasma stability : Incubate in rat plasma (37°C, 1 hour); >90% recovery indicates suitability for in vivo studies.
- Light sensitivity : Store in amber vials; UV-Vis spectroscopy tracks λmax shifts due to photodegradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
